(3-(チオフェン-2-イル)ピラジン-2-イル)メタンアミン

説明

(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

環境モニタリング

この化合物は、水や土壌などの環境サンプル中のトリニトロフェノール(TNP)の選択的検出のための蛍光化学センサーとして利用されてきました。これは、爆発物の監視と環境保護に不可欠です .

金属イオンセンシング

研究によると、チオフェンの誘導体(あなたが興味を持っているもののような)は、選択的な金属イオンセンシングにおいて潜在的な用途を持っています。 これは、産業プロセスから生物学的システムに至るまで、さまざまな状況における金属イオンの同定と定量化に重要です .

抗真菌剤

チオフェン部分を有する誘導体のシリーズは、強力な抗真菌活性を示しています。 これらの化合物は、新しい抗真菌薬と治療法の開発に役立ちます .

抗菌活性

チオフェンの誘導体は、抗菌剤としての潜在的な用途のために合成されてきました。 この用途は、さまざまな細菌感染症に対抗するための医療分野において重要です .

治療用途

医学において、チオフェンの誘導体は、抗菌性、鎮痛性、抗炎症性、降圧性、抗腫瘍性など、さまざまな活性を示しています。 これらの多様な治療用途は、この化合物が医薬品開発における可能性を持っていることを示しています .

材料科学

チオフェンベースの化合物は、材料科学、特に発光ダイオード(LED)の製造にも使用されます。 この用途は、照明とディスプレイシステムの技術革新に重要です .

生物活性

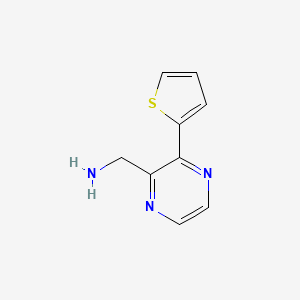

The compound (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine is a synthetic organic molecule characterized by its unique structural features, including a thiophene ring and a pyrazine moiety. These heterocyclic components are known to contribute significantly to the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure can be represented as follows:

This compound is typically encountered in its dihydrochloride salt form, which enhances its solubility in aqueous solutions, facilitating its biological applications.

1. Antimicrobial Activity

Research indicates that (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine exhibits significant antimicrobial properties. It has been shown to effectively inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

2. Antioxidant Properties

Preliminary studies suggest that this compound possesses antioxidant activities, which can help mitigate oxidative stress in biological systems. The antioxidant capacity was evaluated using DPPH radical scavenging assays, demonstrating notable efficacy .

3. Neuroprotective Effects

Some derivatives of pyrazine compounds have been linked to neuroprotective effects. Research suggests that (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine may have potential applications in treating neurodegenerative diseases due to its ability to protect neuronal cells from oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine can be influenced by modifications to its structure. Comparative studies with similar compounds reveal insights into its unique activity profile:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Methylpyrazine | Methyl group on pyrazine | Antimicrobial properties |

| 5-Amino-thiophene | Amino group on thiophene | Antioxidant effects |

| 4-(Thiazol-2-yl)aniline | Thiazole ring fused with aniline | Anticancer activity |

| 1-(Thiazol-2-yl)-1H-pyrazole | Thiazole and pyrazole combination | Neuroprotective properties |

This table illustrates how variations in structure can lead to differing biological activities, highlighting the importance of the thiophene and pyrazine moieties in conferring specific pharmacological properties.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine:

- Antiparasitic Activity : A study focused on identifying new chemotypes against Trypanosoma brucei, the causative agent of sleeping sickness, found that compounds structurally related to (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine exhibited promising antiparasitic activity . The research highlighted structure-property relationships that could guide further development.

- Cancer Therapy : Another investigation into thiophene derivatives revealed their potential as inhibitors for Werner syndrome ATP-dependent helicase (WRN), a target for microsatellite instability cancers. The study indicated that certain modifications could enhance the compound's ability to induce DNA damage and apoptosis in cancer cells .

特性

IUPAC Name |

(3-thiophen-2-ylpyrazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQXPKYXAAFUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。